N-benzyl-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
Description
N-benzyl-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core, a sulfonyl-linked 4-(2-fluorophenyl)piperazine moiety, and an N-benzyl substituent. The sulfonyl group bridges the thiophene and piperazine rings, while the 2-fluorophenyl substituent on the piperazine introduces electron-withdrawing effects. Such structural motifs are common in bioactive molecules targeting neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to piperazine’s affinity for GPCRs .
Properties
Molecular Formula |
C22H22FN3O3S2 |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
N-benzyl-3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide |
InChI |
InChI=1S/C22H22FN3O3S2/c23-18-8-4-5-9-19(18)25-11-13-26(14-12-25)31(28,29)20-10-15-30-21(20)22(27)24-16-17-6-2-1-3-7-17/h1-10,15H,11-14,16H2,(H,24,27) |
InChI Key |
PPVGSKLMAFKXLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide typically involves multiple steps. One common method includes the reaction of 2-fluorophenylpiperazine with a sulfonyl chloride derivative, followed by the introduction of a thiophene-2-carboxamide group. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-benzyl-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Piperazine Ring Modifications
Compound 18 ():
4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one differs in two key aspects:
- Piperazine substituent: A 4-(trifluoromethyl)phenyl group replaces the 2-fluorophenyl group.
- Linker and functional group: A ketone replaces the carboxamide, reducing hydrogen-bonding capacity, which may lower receptor binding affinity compared to the target compound’s amide .
Compound from :
N-(4-{4-[2-(Trifluoromethoxy)phenyl]-piperazin-1-yl}butyl)thiophene-2-carboxamide dihydrate shares the thiophene-carboxamide core but features:
- Piperazine substituent: A 2-(trifluoromethoxy)phenyl group. The bulkier trifluoromethoxy group increases steric hindrance and lipophilicity, possibly affecting membrane permeability and target selectivity .
- Hydration state: The dihydrate form may improve crystallinity but reduce solubility compared to the anhydrous target compound .
Core Structure Variations
Compounds 7–9 ():
These 1,2,4-triazole-3-thiones incorporate a triazole ring instead of thiophene. The triazole’s planar structure and additional nitrogen atoms enable stronger π-π stacking and metal coordination, which could alter pharmacokinetic profiles. However, the absence of a sulfonyl-thiophene-carboxamide backbone may limit similarity in target engagement .
Compound 19 (): 1-(4-(Thiophen-2-yl)butyl)-4-(4-(trifluoromethyl)phenyl)piperazine replaces the carboxamide with a butyl chain, eliminating hydrogen-bond donor sites. This modification likely reduces solubility and receptor binding specificity, underscoring the importance of the carboxamide in the target compound .
Sulfonyl Group and Substituent Effects
Compound from : (S)-2-3-[(2-Fluorobenzyl)sulfonylamino]-2-oxo-2,3-dihydro-1-pyridyl-N-(1-formyl-4-guanidinobutyl)acetamide shares a fluorinated aryl-sulfonyl motif but uses a pyridyl core.
Research Implications
Comparisons with analogs highlight:
- Electron-withdrawing substituents: Fluorine (target) vs. CF₃ (Compound 18) or OCF₃ () modulate receptor affinity and metabolic stability.
- Functional group choice: Carboxamide > ketone or alkyl chains in enhancing target engagement via hydrogen bonding.
- Core flexibility: Thiophene’s aromaticity and moderate planarity may favor better CNS penetration compared to bulkier triazoles .
Further studies should explore crystallographic data (e.g., via SHELX-based refinements ) and pharmacological assays to quantify these structural effects on activity.
Biological Activity
N-benzyl-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 440.52 g/mol. The presence of the piperazine ring and the thiophene moiety are critical for its interaction with biological targets.
This compound primarily acts as a modulator of various receptors and enzymes involved in pain pathways and cancer progression. Research indicates that it may inhibit the P2X3 receptor, which is implicated in nociception, thereby providing analgesic effects . Additionally, its interaction with apoptotic pathways suggests potential anti-cancer properties.
Antinociceptive Effects
Studies have demonstrated that this compound exhibits significant antinociceptive activity in animal models. For instance, it was shown to reduce pain responses in formalin-induced pain models, indicating its potential for treating chronic pain conditions .
Anticancer Activity
In vitro studies have revealed that this compound induces apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound activates caspase pathways, leading to increased levels of p53 and subsequent apoptosis .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antinociceptive | Formalin model | N/A | P2X3 receptor modulation |
| Anticancer | MCF-7 | 0.65 | Apoptosis via caspase activation |
| Anticancer | HeLa | 2.41 | p53 pathway activation |
Case Studies
- Study on Pain Modulation : A study involving the administration of the compound in rodent models showed a significant decrease in pain behavior compared to control groups, supporting its use as an analgesic agent .
- Cancer Cell Line Evaluation : In another study, this compound was tested against multiple cancer cell lines, demonstrating potent cytotoxic effects particularly against MCF-7 cells with an IC50 value of 0.65 µM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
